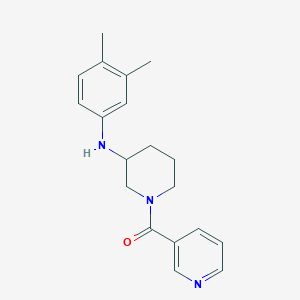
N-1-adamantyl-4-methyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-4-methyl-1-piperazinecarboxamide, also known as A-366, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. A-366 belongs to the class of adamantyl derivatives, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-1-adamantyl-4-methyl-1-piperazinecarboxamide may exert its anti-tumor effects by inhibiting the activity of histone lysine demethylase 5A (KDM5A), a protein that is overexpressed in many types of cancer. By inhibiting KDM5A, N-1-adamantyl-4-methyl-1-piperazinecarboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, N-1-adamantyl-4-methyl-1-piperazinecarboxamide has also been shown to exhibit anti-inflammatory and analgesic effects. N-1-adamantyl-4-methyl-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the activation of microglia, which play a key role in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is its high potency and selectivity for KDM5A, which makes it a valuable tool for studying the role of KDM5A in cancer and other diseases. However, N-1-adamantyl-4-methyl-1-piperazinecarboxamide has limited solubility in water and may require the use of organic solvents for in vitro experiments. Additionally, the high cost of N-1-adamantyl-4-methyl-1-piperazinecarboxamide may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-4-methyl-1-piperazinecarboxamide. One area of interest is the development of more potent and selective KDM5A inhibitors based on the structure of N-1-adamantyl-4-methyl-1-piperazinecarboxamide. Another area of research is the investigation of the potential therapeutic applications of N-1-adamantyl-4-methyl-1-piperazinecarboxamide in other diseases, such as neurodegenerative disorders and viral infections. Finally, studies are needed to better understand the pharmacokinetics and toxicity of N-1-adamantyl-4-methyl-1-piperazinecarboxamide in vivo, which will be critical for the development of N-1-adamantyl-4-methyl-1-piperazinecarboxamide as a potential therapeutic agent.
Synthesemethoden
The synthesis of N-1-adamantyl-4-methyl-1-piperazinecarboxamide involves the reaction of 1-adamantylamine with 4-methylpiperazinecarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using chromatography techniques to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-4-methyl-1-piperazinecarboxamide has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is in the field of cancer research. Studies have shown that N-1-adamantyl-4-methyl-1-piperazinecarboxamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-18-2-4-19(5-3-18)15(20)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORWCZZSVXPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5707618 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)

![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)
![dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate](/img/structure/B4923464.png)


![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923487.png)